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molecular formula C11H13NO6S B3344245 Dimethyl 5-(methylsulfonamido)isophthalate CAS No. 62814-45-3

Dimethyl 5-(methylsulfonamido)isophthalate

Cat. No. B3344245
M. Wt: 287.29 g/mol
InChI Key: CHBVZDUFFACVES-UHFFFAOYSA-N
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Patent
US08299267B2

Procedure details

To a stirred suspension of NaH (0.24 g, 10 mmol, 60% in oil dispersion) in 10 mL of DMF was added dimethyl 5-(methylsulfonamido)isophthalate (1.435 g, 5 mmol) followed by iodomethane (0.62 mL, 10 mmol) at room temperature. After 5 h, the reaction was quenched by H2O (25 mL). Then the reaction mixture was extracted with EtOAc, further washed with H2O to remove excess of DMF, dried over anhydrous Na2SO4 and concentrated. The crude product thus obtained was washed with hexanes to give dimethyl 5-(N-methylmethylsulfonamido)isophthalate as a white solid in 91% (1.37 g) yield.
Name
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.435 g
Type
reactant
Reaction Step Two
Quantity
0.62 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][S:4]([NH:7][C:8]1[CH:9]=[C:10]([C:18]([O:20][CH3:21])=[O:19])[CH:11]=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14])(=[O:6])=[O:5].I[CH3:23]>CN(C=O)C>[CH3:23][N:7]([C:8]1[CH:9]=[C:10]([C:18]([O:20][CH3:21])=[O:19])[CH:11]=[C:12]([CH:17]=1)[C:13]([O:15][CH3:16])=[O:14])[S:4]([CH3:3])(=[O:6])=[O:5] |f:0.1|

Inputs

Step One
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.435 g
Type
reactant
Smiles
CS(=O)(=O)NC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Step Three
Name
Quantity
0.62 mL
Type
reactant
Smiles
IC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was quenched by H2O (25 mL)
EXTRACTION
Type
EXTRACTION
Details
Then the reaction mixture was extracted with EtOAc
WASH
Type
WASH
Details
further washed with H2O
CUSTOM
Type
CUSTOM
Details
to remove excess of DMF
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product thus obtained
WASH
Type
WASH
Details
was washed with hexanes

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CN(S(=O)(=O)C)C=1C=C(C=C(C(=O)OC)C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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